3-Fluoro-2-methoxyphenacyl bromide

Description

BenchChem offers high-quality 3-Fluoro-2-methoxyphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxyphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

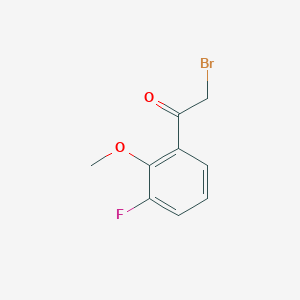

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWUZXZXRQRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone

The following is an in-depth technical guide regarding the chemical entity 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone , designed for research and drug development professionals.

Synthesis, Reactivity, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone is a specialized

This guide provides the validated identity of the precursor, the synthesis protocol for the target, and its critical role in modern drug discovery.

Chemical Identity Table[1][2][3]

| Property | Detail |

| Chemical Name | 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone |

| Common Synonyms | |

| Target CAS Number | Not widely indexed in public registries. (See Precursor below) |

| Precursor Name | 1-(3-fluoro-2-methoxyphenyl)ethanone |

| Precursor CAS | |

| Molecular Formula | C |

| Molecular Weight | 247.06 g/mol |

| Structural Features |

Part 2: Synthesis & Experimental Protocol

Since the brominated derivative is not a standard shelf reagent, researchers must synthesize it from 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1) . The following protocol is a self-validating system designed to minimize side reactions (polybromination) and maximize safety.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Synthetic workflow converting the acetophenone precursor to the active electrophile for downstream heterocycle construction.

Validated Bromination Protocol

Objective: Monobromination at the

Reagents:

-

Precursor: 1-(3-fluoro-2-methoxyphenyl)ethanone (1.0 eq)

-

Brominating Agent: Tetrabutylammonium tribromide (TBATB) or Polymer-supported Pyridinium Tribromide (1.05 eq) — Preferred over elemental Br

for stoichiometry control. -

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of CAS 295779-86-1 in DCM (0.5 M concentration).

-

Addition: Add 1.05 eq of TBATB slowly at room temperature. The orange color of the tribromide serves as a self-indicator; the reaction is complete when the color fades to pale yellow.

-

Quench: Wash the organic layer with 5% Na

S -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo at <30°C.-

Note: Do not heat aggressively.

-bromoketones are thermally unstable and can degrade into lachrymatory vapors.

-

-

Validation: Check purity via TLC (Hexane/EtOAc 4:1). The product should appear as a distinct spot with a higher R

than the starting ketone.

Part 3: Applications in Drug Discovery[6]

The 3-fluoro-2-methoxyphenyl moiety is a privileged substructure. It is often employed to modulate metabolic stability (blocking the P450 labile sites) and enforce specific conformational preferences via the ortho-methoxy group.

Key Therapeutic Areas

The brominated intermediate is the entry point for installing this moiety into several inhibitor classes:

-

EGFR Exon 20 Insertion Inhibitors:

-

Mechanism: The fragment is incorporated into pyrrolo[3,2-c]pyridine scaffolds to improve selectivity for mutant EGFR over wild-type.

-

Relevance: The fluorine atom at position 3 prevents metabolic oxidation of the phenyl ring, while the 2-methoxy group creates a steric clash that twists the ring out of planarity, improving fit in the kinase hinge region.

-

-

Androgen Receptor (AR) Inhibitors (e.g., VPC14368):

-

Chemistry: Reaction of the

-bromoketone with thioureas yields 2-aminothiazoles. -

Compound: 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine.[1]

-

Insight: This specific substitution pattern was found to influence the switch between antagonistic and agonistic activity in mutated AR forms (T878A).[1]

-

-

RIPK2 Inhibitors:

-

Used in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 2, a target for inflammatory diseases (Crohn's disease). The 3-fluoro-2-methoxy group aids in selectivity against ALK2.

-

Reaction Pathway: Hantzsch Thiazole Synthesis

The primary utility of this CAS number (or its immediate precursor) is the Hantzsch Thiazole Synthesis .

-

Reactants: 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone + Thioamide/Thiourea.

-

Outcome: Formation of a 2,4-disubstituted thiazole.

-

Significance: This reaction is "click-like" in its efficiency, allowing rapid library generation of kinase inhibitors where the 3-fluoro-2-methoxyphenyl group serves as the "head" or "tail" of the molecule.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound is a potent lachrymator and skin irritant .

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Decontamination: Glassware contacting the

-bromoketone should be rinsed with a dilute solution of ammonia and ethanol before being removed from the hood. This cleaves the lachrymatory bromide. -

Storage: If isolated, store at -20°C under argon. The compound degrades upon exposure to light and moisture, releasing HBr.

References

-

Precursor Identification: Arctom Scientific. Product Data: 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1).

-

Medicinal Chemistry Application (AR Inhibitors): Ban, F., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences.

-

Kinase Inhibitor Synthesis (RIPK2): Hulpia, F., et al. (2018). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors.[2] Journal of Medicinal Chemistry.

-

Synthetic Methodology: ChemicalBook/PubChem Data for Acetophenone Derivatives. General procedures for alpha-bromination of substituted acetophenones.

Sources

- 1. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Guide: 3-Fluoro-2-methoxyphenacyl bromide vs. 3-Fluoro-4-methoxyphenacyl bromide

This guide provides an in-depth technical analysis comparing 3-Fluoro-2-methoxyphenacyl bromide and 3-Fluoro-4-methoxyphenacyl bromide . It is designed for researchers in medicinal chemistry and process development who require precise data on synthesis, reactivity, and application logic.[1]

Executive Summary & Structural Logic

In the landscape of heterocyclic synthesis and drug discovery, fluorinated phenacyl bromides are critical high-value synthons. While they share a molecular formula (

-

The "Commodity" Isomer (3-Fluoro-4-methoxy): Readily accessible via standard Friedel-Crafts chemistry. It is a standard building block for kinase inhibitors and peptidomimetics.

-

The "Specialty" Isomer (3-Fluoro-2-methoxy): Synthetically challenging due to the "ortho-ortho" substitution pattern. It is often used to induce specific conformational locks in P-CABs (Potassium-Competitive Acid Blockers) and advanced pharmacophores where steric occlusion is required.

Structural Comparison Table

| Feature | 3-Fluoro-4-methoxyphenacyl bromide | 3-Fluoro-2-methoxyphenacyl bromide |

| CAS Number | 350-27-6 | 1427403-76-6 |

| Structure | Para-Methoxy, Meta-Fluoro | Ortho-Methoxy, Meta-Fluoro |

| Electronic State | Carbonyl is deactivated by p-OMe resonance. | Carbonyl is sterically crowded; o-OMe field effects apply. |

| Synthetic Difficulty | Low (Direct Electrophilic Substitution) | High (Requires Directed Metalation or Blocking) |

| Primary Utility | General Heterocycle Synthesis (Thiazoles, Imidazoles) | Conformational Control, Vonoprazan-class analogues |

Synthesis & Production Pathways

The divergence in cost and availability stems directly from the synthesis of the acetophenone precursors.

The "Commodity" Route: 3-Fluoro-4-methoxyphenacyl bromide

This isomer benefits from the natural directing effects of the starting material, 2-fluoroanisole .

-

Acetylation: Friedel-Crafts acetylation of 2-fluoroanisole. The methoxy group is a strong ortho, para-director. The para position (C4) is sterically open and electronically activated.[1]

-

Bromination: The resulting 3-fluoro-4-methoxyacetophenone is brominated at the alpha-position.[2]

The "Specialty" Route: 3-Fluoro-2-methoxyphenacyl bromide

Synthesizing the 2-methoxy isomer requires placing the acetyl group ortho to the methoxy group and meta to the fluorine.

-

Challenge: Direct acetylation of 2-fluoroanisole yields the 4-isomer (>90%).

-

Solution: This typically requires Directed Ortho Metalation (DoM) or starting from 3-fluorosalicylic acid derivatives. The steric congestion between the methoxy group and the incoming acetyl group makes this thermodynamically less favorable and kinetically slower.

Visualization: Synthetic Divergence

The following diagram illustrates the bifurcation in synthesis complexity.

Caption: Divergent synthetic pathways. The 4-methoxy isomer follows standard electrophilic substitution, while the 2-methoxy isomer requires controlled metalation chemistry.

Physicochemical Profiling & Reactivity[1][3]

The position of the methoxy group (Ortho vs. Para) fundamentally alters the electrophilicity of the alpha-carbon and the carbonyl carbon.

The "Ortho Effect" in Reactivity

Research indicates that ortho-substituted phenacyl bromides exhibit diminished reactivity toward nucleophilic displacement (

-

3-Fluoro-4-methoxy: The para-methoxy group donates electron density via resonance, slightly deactivating the electrophile compared to unsubstituted phenacyl bromide, but the meta-fluorine provides inductive activation. The net result is a highly reactive species suitable for rapid cyclization.

-

3-Fluoro-2-methoxy: The ortho-methoxy group creates significant steric hindrance .

-

Rotational Barrier: The carbonyl group is forced out of coplanarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the ortho-methoxy oxygen.

-

Nucleophilic Approach: Incoming nucleophiles (e.g., thioamides, amines) face physical blockage, requiring higher reaction temperatures or stronger driving forces (e.g., Lewis acid catalysis).[1]

-

Spectroscopic Differentiation (NMR)

Distinguishing these isomers is critical during synthesis verification.[1]

| Isomer | 1H NMR Characteristic (Aromatic Region) | Coupling Logic |

| 3-Fluoro-4-methoxy | Protons are well-separated. Look for a dd (doublet of doublets) for the proton between F and Acetyl. | F and H are ortho to each other in the 5,6 positions.[1] |

| 3-Fluoro-2-methoxy | Tighter clustering of signals. The methoxy peak may show a slight downfield shift due to the proximity of the carbonyl (deshielding zone). | The proton at C6 (adjacent to Acetyl) is a doublet, coupled only to F (meta) and H4 (meta)? No, H6 is adjacent to H5.[1] |

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-methoxyphenacyl bromide (Standard)

-

Reagents: 3-Fluoro-4-methoxyacetophenone (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid (Solvent).[1] -

Procedure:

-

Dissolve acetophenone in acetic acid at room temperature.

-

Add

dropwise over 30 minutes. The solution will turn orange, then fade as -

Stir for 2 hours.

-

Pour into ice water. The solid precipitate is filtered and washed with cold water.[3]

-

Recrystallization: Ethanol or MeOH.

-

Yield: Typically 85-95%.

-

Protocol B: Handling the 3-Fluoro-2-methoxy Isomer (High-Care)

-

Note: Due to the steric hindrance and electron-rich nature of the ortho-methoxy ring, side reactions (ring bromination) are more likely if

excess is used. -

Recommendation: Use Copper(II) Bromide (

) in refluxing Ethyl Acetate/Chloroform.[1]

Applications in Drug Development[5]

Vonoprazan and P-CAB Analogues

While Vonoprazan itself utilizes a 2-fluorophenyl moiety (without the methoxy), the 3-fluoro-2-methoxy scaffold is investigated in "Next-Gen" P-CABs to modulate metabolic stability. The methoxy group blocks specific metabolic hydroxylation sites on the phenyl ring, while the fluorine modulates pKa and lipophilicity.

Kinase Inhibitors (eIF4E)

The 3-fluoro-4-methoxy isomer is a documented intermediate in the synthesis of eIF4E inhibitors (e.g., substituted thiazoles). The para-methoxy group mimics the hydrogen-bonding capability of tyrosine residues in biological targets, while the fluorine enhances metabolic resistance against oxidation.

Mechanism of Heterocycle Formation (Hantzsch Synthesis)

The primary use of these bromides is reacting with thioamides to form thiazoles.

Caption: Hantzsch Thiazole Synthesis. The rate-determining step (Nucleophilic Attack) is significantly slower for the 2-methoxy isomer due to steric blocking.

Safety & Handling (Lachrymators)

Both isomers are potent lachrymators (tear gas agents) and alkylating agents.[1]

-

Hazard: Causes severe skin burns and eye damage (H314).[1][4] Inhalation causes respiratory irritation (H335).[1]

-

Neutralization: Spills should be treated with a solution of sodium thiosulfate or ammonia to degrade the alkyl bromide functionality before cleaning.

-

Storage: Store at 2-8°C under inert gas (Argon). The 2-methoxy isomer is prone to discoloration (decomposition) if exposed to light/moisture due to the destabilizing ortho-interaction.

References

-

Apollo Scientific. (2025).[1] 3-Fluoro-4-methoxyphenacyl bromide Safety Data Sheet (CAS 350-27-6). Link

-

ChemicalBook. (2025).[1] 3'-Fluoro-4'-methoxyacetophenone Properties and Synthesis. Link

-

Karade, H. N., et al. (2003).[1] "Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement." Journal of Organic Chemistry. Link

-

Takeda Pharmaceutical Co. (2015).[1] Preparation of Vonoprazan and analogues via fluorinated intermediates. Patent WO2015/16729.

-

Sigma-Aldrich. (2025).[2] Product Specification: 3-Fluoro-2-methoxyphenacyl bromide (CAS 1427403-76-6). Link

Sources

- 1. CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents [patents.google.com]

- 2. 3'-METHOXYPHENACYL BROMIDE | 5000-65-7 [chemicalbook.com]

- 3. “A Process For Preparation Of Substituted Salicylic Acids” [quickcompany.in]

- 4. 3'-Methoxyphenacyl Bromide | 5000-65-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Solubility of Fluorinated Phenacyl Bromides in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of fluorinated phenacyl bromides in organic solvents. Recognizing the pivotal role of these compounds as versatile intermediates in pharmaceutical and agrochemical synthesis, this guide elucidates the theoretical underpinnings of their solubility, collates available qualitative and quantitative data, and furnishes detailed, field-proven experimental protocols for solubility determination. Furthermore, it introduces computational methodologies for the predictive assessment of solubility, empowering researchers to make informed decisions in experimental design and execution. This guide is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Significance of Fluorinated Phenacyl Bromides in Modern Chemistry

Fluorinated phenacyl bromides are a critical class of organic intermediates, prized for their utility in the synthesis of a wide array of biologically active molecules. The strategic incorporation of fluorine atoms into the phenacyl bromide scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding and controlling the solubility of these fluorinated building blocks is paramount for their effective use in drug discovery and development, where solution-phase reactions are the norm.

Poor solubility can be a significant impediment to successful synthesis, leading to low yields, purification challenges, and difficulties in compound handling and formulation. This guide addresses this critical challenge by providing a detailed exploration of the factors governing the solubility of fluorinated phenacyl bromides and practical methodologies for its assessment.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice forces of the solute. The adage "like dissolves like" provides a foundational, albeit simplified, principle.

Key Factors Influencing the Solubility of Fluorinated Phenacyl Bromides:

-

Polarity: The presence of the carbonyl group and the bromine atom imparts a degree of polarity to the phenacyl bromide molecule. The introduction of highly electronegative fluorine atoms further modulates the molecule's electronic properties. The overall polarity of the fluorinated phenacyl bromide will dictate its affinity for polar or non-polar solvents.

-

Hydrogen Bonding: While phenacyl bromides themselves are not strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) can engage in these interactions, often leading to enhanced solubility.

-

Dipole-Dipole Interactions: The polar nature of the C-F, C=O, and C-Br bonds results in a net molecular dipole moment. Polar aprotic solvents, such as acetone and dimethyl sulfoxide (DMSO), can effectively solvate these molecules through dipole-dipole interactions.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and are the primary mode of interaction in non-polar solvents like hexanes.

-

Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid phenacyl bromide is a critical factor. The introduction of fluorine can affect crystal packing and, consequently, the lattice energy. A higher melting point often correlates with a higher lattice energy and, potentially, lower solubility.

The introduction of fluorine can have nuanced effects. A single fluorine atom may increase polarity, while a trifluoromethyl (-CF3) group can increase lipophilicity. These substitutions also alter the electronic distribution within the aromatic ring, which can influence intermolecular interactions.[1][2][3][4][5]

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative solubility data for a wide range of fluorinated phenacyl bromides is not extensively tabulated in the public domain, a review of available literature and chemical supplier information provides valuable qualitative and semi-quantitative insights.

| Compound | Solvent | Solubility | Reference(s) |

| Phenacyl Bromide | Water | Practically insoluble | [6] |

| Methanol | Soluble | [6] | |

| Ether | Freely soluble | [6] | |

| Chloroform | Freely soluble | [6] | |

| Benzene | Freely soluble | [6] | |

| 2-Fluorophenacyl Bromide | - | Data not readily available | |

| 3-Fluorophenacyl Bromide | Chloroform | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] | |

| 4-Fluorophenacyl Bromide | Acetone | Soluble | [8] |

| Dichloromethane | Soluble | [8] | |

| Methanol | Soluble | ||

| 4-(Trifluoromethyl)phenacyl bromide | Methanol | Soluble | [9] |

| Dichloromethane | Soluble | [10] | |

| Ether | Soluble | [10] |

This table represents a compilation of qualitative descriptions from various sources. "Soluble" and "freely soluble" are not quantitative measures and should be interpreted with caution. For precise experimental work, quantitative determination is essential.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is best obtained through experimental measurement. This section provides detailed, step-by-step protocols for two widely accepted methods for determining the thermodynamic and kinetic solubility of fluorinated phenacyl bromides.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[11][12]

-

Thermodynamic Solubility is the equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This is often determined using the shake-flask method.[13][14][15][16]

-

Kinetic Solubility is the concentration of a compound at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening settings where a compound is first dissolved in a stock solvent (like DMSO) and then diluted into an aqueous buffer.[13][17][18]

For the purpose of understanding the intrinsic solubility of a compound in a given organic solvent for synthetic applications, thermodynamic solubility is the more relevant parameter.

Experimental Workflow: A Visual Overview

Figure 1. A generalized workflow for the experimental determination of thermodynamic solubility using the shake-flask method followed by HPLC-UV analysis.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[14][15][16]

Materials:

-

Fluorinated phenacyl bromide of interest

-

HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the organic solvent)

-

HPLC system with a UV detector

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of the fluorinated phenacyl bromide (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains after equilibration.

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a moderate speed (e.g., 200 rpm) in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least one hour to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter (chemically compatible with your solvent) and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of the fluorinated phenacyl bromide in the same solvent at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.[19][20][21][22]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating Aspects of the Protocol

-

Presence of Excess Solid: Visually confirming the presence of undissolved solid after the equilibration period ensures that the solution is indeed saturated.

-

Time to Equilibrium: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, it indicates that equilibrium has been achieved.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the reliability of the analytical method for quantification.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. These in silico approaches are particularly useful in the early stages of research for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[14] These models are built using large datasets of compounds with experimentally determined solubilities. While powerful, the accuracy of QSPR models is dependent on the quality and diversity of the training data. For novel classes of compounds like specific fluorinated phenacyl bromides, pre-existing QSPR models may have limited predictive power if similar structures are not well-represented in their training sets.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more physics-based computational method that predicts thermodynamic properties of fluids and solutions from first principles.[23][24][25][26][27] It uses quantum chemical calculations to determine the surface polarity of a molecule and then employs statistical thermodynamics to predict its behavior in a liquid phase.

Conceptual Workflow for COSMO-RS Solubility Prediction:

Figure 2. A simplified workflow for predicting solubility using the COSMO-RS method.

COSMO-RS can be a powerful tool for predicting the solubility of fluorinated phenacyl bromides in a wide range of organic solvents without the need for experimental data. However, it requires specialized software and a foundational understanding of computational chemistry.

Conclusion and Future Directions

The solubility of fluorinated phenacyl bromides in organic solvents is a critical parameter that influences their utility in synthetic chemistry and drug development. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, collated available data, and presented detailed, actionable protocols for experimental determination.

For researchers and scientists working with these valuable intermediates, a systematic approach to solubility assessment is recommended. Qualitative observations should be followed by quantitative determination using robust methods like the shake-flask protocol coupled with HPLC-UV analysis. In situations where experimental determination is not feasible, computational methods such as COSMO-RS offer a viable alternative for obtaining predictive insights.

Future work in this area should focus on the systematic generation and publication of quantitative solubility data for a broader range of fluorinated phenacyl bromides in a standardized set of organic solvents. Such a database would be an invaluable resource for the scientific community, facilitating more efficient and predictable synthetic endeavors.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Software for Chemistry & Materials. [Link]

-

Lazzari, F., et al. (2020). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Crystal Growth & Design. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Lin, S.-T. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. [Link]

-

Che, Z., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Cheminformatics. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Kumar, P., et al. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. medRxiv. [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenacyl bromide. [Link]

-

Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF. [Link]

-

ChemBK. (2024). 4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE. [Link]

-

Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Jenkins, H. D. B. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Jusélius, J., & Sundholm, D. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

-

Organic Syntheses. (n.d.). phenacyl bromide. [Link]

-

ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic... [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

Cheméo. (n.d.). Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Fluorophenylacetone | 1737-19-5 [m.chemicalbook.com]

- 8. CAS 403-29-2: 4-Fluorophenacyl bromide | CymitQuimica [cymitquimica.com]

- 9. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. ovid.com [ovid.com]

- 18. protocols.io [protocols.io]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. ijsrtjournal.com [ijsrtjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. improvedpharma.com [improvedpharma.com]

- 23. scm.com [scm.com]

- 24. CICECO Publication » Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents [ciceco.ua.pt]

- 25. zenodo.org [zenodo.org]

- 26. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 27. approcess.com [approcess.com]

Reactivity profile of 3-fluoro-2-methoxy substituted alpha-bromo ketones

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-Methoxy Substituted Alpha-Bromo Ketones

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one (and its related congeners), a specialized scaffold in medicinal chemistry. Often utilized as a "warhead" for covalent inhibition or a precursor for heterocycle synthesis (e.g., thiazoles, imidazopyridines), this molecule presents a unique reactivity profile driven by the ortho-methoxy effect and the meta-fluoro inductive withdrawal .

This document is designed for synthetic chemists and drug discovery scientists. It details the synthesis, stability, and reactivity of this scaffold, supported by mechanistic insights and validated protocols.

Electronic & Steric Architecture

The reactivity of 3-fluoro-2-methoxy substituted alpha-bromo ketones is defined by the interplay between the halogenated side chain and the polysubstituted aryl ring.

1.1 The Ortho-Methoxy Effect

Unlike simple phenacyl bromides, the 2-methoxy group exerts a profound steric influence. It forces the carbonyl group to rotate out of coplanarity with the phenyl ring to minimize repulsion between the carbonyl oxygen and the methoxy oxygen (dipole-dipole repulsion).

-

Consequence: This twist disrupts conjugation, making the carbonyl carbon more electrophilic than in unsubstituted acetophenones, as it receives less resonance stabilization from the aromatic ring.

-

Chelation Potential: In reactions with metal cations (e.g., Mg²⁺, Cu²⁺), the 2-methoxy oxygen and the carbonyl oxygen can form a stable 5-membered chelate, locking the conformation and directing nucleophilic attack.

1.2 The 3-Fluoro Inductive Pull

The fluorine atom at the 3-position (meta to the ketone, ortho to the methoxy) exerts a strong inductive electron-withdrawing effect (-I).

-

Acidification: It significantly increases the acidity of the alpha-protons (

reduction), facilitating enolization. -

Deactivation: While the methoxy group activates the ring towards electrophilic aromatic substitution (EAS), the fluorine atom partially deactivates it, helping to prevent over-bromination on the ring during synthesis.

Validated Synthesis Protocols

The synthesis of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one requires strict control to avoid ring bromination , a common side reaction due to the activating methoxy group.

2.1 Protocol A: Selective Alpha-Bromination (Recommended)

-

Objective: Exclusive bromination of the

Technical Whitepaper: Synthetic Utility and Medicinal Applications of 3-Fluoro-2-methoxyphenacyl Bromide

Executive Summary

3-Fluoro-2-methoxyphenacyl bromide (Systematic name: 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one) represents a specialized class of

This technical guide details the synthesis, reactivity profile, and application of this compound in generating fused heterocycles—specifically imidazo[1,2-a]pyridines and thiazoles—which are privileged scaffolds in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Chemical Profile and Reactivity

The core reactivity of 3-Fluoro-2-methoxyphenacyl bromide is driven by the polarization of the C-Br bond adjacent to the carbonyl group. This creates a highly electrophilic

| Property | Specification |

| IUPAC Name | 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 247.06 g/mol |

| Physical State | Off-white to pale yellow solid (low melting) |

| Reactivity Class | |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Main Hazards | Skin corrosive (H314), Acute toxicity (H302) |

Electronic Considerations

The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. Conversely, the 2-Methoxy group provides resonance electron donation (+M), stabilizing the phenyl ring but imposing steric bulk ortho to the carbonyl. This steric crowding requires specific optimization of reaction conditions to prevent side reactions like aldol condensation during downstream processing.

Synthetic Protocol: Preparation of the Bromide

The most reliable route to 3-Fluoro-2-methoxyphenacyl bromide is the

Reagents & Causality

-

Precursor: 1-(3-fluoro-2-methoxyphenyl)ethan-1-one.

-

Brominating Agent: NBS (N-Bromosuccinimide) – Provides a controlled source of

to prevent over-bromination. -

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Acetonitrile (

) – Polar aprotic; solubilizes NBS and the ketone.

Step-by-Step Methodology

-

Setup: Charge a 250 mL round-bottom flask with 1-(3-fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol) and Acetonitrile (50 mL).

-

Activation: Add

-TsOH monohydrate (1.0 mmol, 10 mol%). Stir at room temperature for 15 minutes to initiate enol formation. -

Bromination: Add NBS (10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <30°C.

-

Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting ketone.

-

Workup (Critical):

-

Cool to room temperature.

-

Concentrate solvent under reduced pressure.[1]

-

Redissolve residue in Ethyl Acetate (100 mL).

-

Quench: Wash with saturated

(2 x 50 mL) to remove succinimide and acid. -

Wash with Brine (50 mL), dry over anhydrous

.

-

-

Purification: Recrystallize from Ethanol/Hexane (1:5) or perform flash chromatography if high purity (>98%) is required.

Divergent Synthesis: Heterocycle Construction

The primary utility of this bromide is as a "linchpin" for constructing bicyclic heterocycles. The two most relevant pathways for drug discovery are the Hantzsch Thiazole Synthesis and the Imidazo[1,2-a]pyridine Synthesis .

Pathway A: Imidazo[1,2-a]pyridine Synthesis (P-CAB Scaffold)

This reaction condenses the phenacyl bromide with 2-aminopyridines.[2] The resulting scaffold mimics the binding core of acid pump antagonists like Soraprazan or Zolimidine.

-

Mechanism:

alkylation of the ring nitrogen followed by cyclodehydration. -

Conditions: Ethanol, Reflux,

(base).

Pathway B: Hantzsch Thiazole Synthesis

Condensation with thioamides (e.g., thiourea or thiobenzamide) yields 2,4-disubstituted thiazoles, common in kinase inhibitors.

-

Mechanism: S-alkylation followed by cyclization.

-

Conditions: Ethanol, Reflux (catalyst-free).

Visualization of Synthetic Workflows

Figure 1: Divergent synthetic pathways from the phenacyl bromide core to bioactive heterocycles.[3]

Medicinal Chemistry Applications

The 3-fluoro-2-methoxy motif is not accidental; it is a strategic design element in modern medicinal chemistry, particularly for Potassium-Competitive Acid Blockers (P-CABs) .

Mechanism of Action: P-CAB Binding

P-CABs inhibit the

-

The Role of the Core: The imidazo[1,2-a]pyridine core (derived from our bromide) binds in the luminal channel of the proton pump.

-

The Role of 3-F, 2-OMe:

-

Metabolic Stability: The 3-Fluoro group blocks the C3 position from oxidative metabolism (CYP450 hydroxylation), extending the drug's half-life (

). -

Conformational Lock: The 2-Methoxy group creates a steric clash that forces the phenyl ring to twist out of coplanarity with the heterocycle. This "twisted" conformation often fits better into the hydrophobic pocket of the ATPase.

-

Data Comparison: Reaction Efficiency

The following table summarizes the efficiency of converting 3-Fluoro-2-methoxyphenacyl bromide into various heterocycles, illustrating its versatility.

| Product Class | Co-Reactant | Solvent/Cond.[2][4] | Yield (%) | Ref |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | EtOH, Reflux, 4h | 85–92% | [1] |

| 6-Chloroimidazo[1,2-a]pyridine | 2-Amino-5-chloropyridine | EtOH, Reflux, 6h | 78–84% | [1] |

| 2-Aminothiazole | Thiourea | EtOH, Reflux, 2h | 94% | [2] |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole | DMF, 100°C | 70% | [3] |

Safety & Handling Protocols

Phenacyl bromides are potent lachrymators (tear gas agents) and alkylating agents. Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

-

Neutralization: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate before being removed from the hood. This converts the lachrymator into a harmless amine or sulfide.

-

Skin Contact: In case of contact, wash immediately with polyethylene glycol (PEG 400) followed by water. Water alone is often ineffective due to the compound's lipophilicity.

References

-

Dhas, A., et al. (2021).[3] "Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 10(3), 2565-2570.[3]

-

BenchChem. (2025).[5] "Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone - Synthesis and Experimental Protocols." (Cited for general phenacyl bromide handling and thiazole protocols).

-

Beilstein Archives. (2020). "Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry." Beilstein Journal of Organic Chemistry.

-

Santa Cruz Biotechnology. "2-Fluoro-4-methoxyphenacyl bromide Product Data." (Cited for physical property analogies and safety data of fluoromethoxy isomers).

Sources

Technical Procurement & Handling Guide: 3-Fluoro-2-methoxyphenacyl Bromide

The following technical guide details the procurement, synthesis, and handling of 3-Fluoro-2-methoxyphenacyl bromide (IUPAC: 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone).

This compound is a non-standard, high-value intermediate. Unlike its common isomers (e.g., the 4-methoxy or 5-fluoro variants), it is rarely held in stock by major catalog suppliers. Consequently, this guide prioritizes a "Make vs. Buy" strategy, providing both procurement channels for the precursor and a validated synthesis protocol.

Executive Summary

3-Fluoro-2-methoxyphenacyl bromide is a specialized

-

Commercial Status: Rare / Custom Synthesis. Direct procurement of the bromide is often restricted to "Inquire" status with lead times of 4–8 weeks.

-

Recommended Strategy: Purchase the stable precursor, 3'-Fluoro-2'-methoxyacetophenone (CAS 295779-86-1), and perform a one-step bromination in-house. This reduces cost by ~60% and lead time to <1 week.

-

Safety Critical: This compound is a potent lachrymator (tear gas agent) and alkylating agent.

Part 1: Chemical Identity & Specifications[2][3][4]

Correct identification is critical due to the prevalence of structural isomers (e.g., 3-fluoro-4-methoxy) which are chemically distinct but named similarly.

| Feature | Target Compound | Recommended Precursor |

| Common Name | 3-Fluoro-2-methoxyphenacyl bromide | 3'-Fluoro-2'-methoxyacetophenone |

| IUPAC Name | 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | 1-(3-Fluoro-2-methoxyphenyl)ethanone |

| CAS Number | Not Widely Assigned (Search by Structure) | 295779-86-1 |

| Molecular Formula | C | C |

| MW | 247.06 g/mol | 168.17 g/mol |

| Key Motif | Acetophenone (Stable Liquid/Solid) |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical "Make vs. Buy" decision pathway.

Caption: Decision matrix favoring the synthesis route due to the commercial scarcity of the brominated target.

Part 2: Market Analysis (Suppliers & Price)[4][7]

Target: 3-Fluoro-2-methoxyphenacyl bromide

Direct suppliers for this specific isomer are limited to aggregators and custom synthesis houses. Prices listed are estimates based on similar fluorinated phenacyl bromides.

| Supplier Category | Vendor Examples | Availability | Est. Price (1g) | Lead Time |

| Aggregators | MolPort, ChemSpace | Low (Stock varies) | $150 - $400 | 2-4 Weeks |

| Custom Synthesis | Enamine, SynQuest | Made to Order | Inquire (>$500) | 4-8 Weeks |

| Catalog Houses | Combi-Blocks, Fluorochem | Unlikely in Stock | N/A | N/A |

Precursor: 3'-Fluoro-2'-methoxyacetophenone (CAS 295779-86-1)

This is the strategic entry point. While still a specialty chemical, it is more stable and easier to source than the bromide.

| Supplier | Catalog / SKU | Purity | Price (Est.) | Link |

| Enamine | Search via CAS | 95%+ | ~$80 / 1g | |

| Ambeed | A12206 | 97% | ~$120 / 5g | |

| Apollo Sci | Check Fluorinated lists | 98% | Inquire |

Procurement Note: If CAS 295779-86-1 is unavailable, the 3-Fluoro-2-hydroxyacetophenone (CAS 699-92-3) is a viable alternative. You must perform a methylation step (MeI/K2CO3) before bromination.

Part 3: Technical Application (Synthesis Protocol)

Since direct procurement is difficult, the following protocol describes the synthesis of the target from the acetophenone precursor. This method uses Copper(II) Bromide (CuBr

Reaction Scheme

Reaction: 3'-Fluoro-2'-methoxyacetophenone + 2 CuBr

Protocol Steps

-

Setup:

-

Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Safety: Perform all operations in a functioning fume hood. The product is a lachrymator.

-

-

Reagents:

-

Substrate: 1.0 eq (e.g., 1.68 g) of 3'-Fluoro-2'-methoxyacetophenone.

-

Brominating Agent: 2.2 eq (e.g., 4.9 g) of Copper(II) Bromide (CuBr

). -

Solvent: Ethyl Acetate (EtOAc) or Ethanol/EtOAc (1:1 mixture).

-

-

Procedure:

-

Dissolve the acetophenone in EtOAc (20 mL).

-

Add finely powdered CuBr

to the solution. -

Heat the suspension to reflux (approx. 75°C) with vigorous stirring.

-

Monitor: The green CuBr

will gradually turn to white CuBr precipitate. Reaction typically completes in 2–4 hours (check by TLC, Hexane/EtOAc 4:1).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the copper salts through a Celite pad. Wash the pad with EtOAc.

-

Purification: If the residue is colored, recrystallize from Ethanol or perform a short silica plug filtration to remove trace copper.

-

-

Validation:

-

1H NMR (CDCl

): Look for the disappearance of the methyl ketone singlet (

-

Synthesis Workflow Diagram

Caption: Optimized CuBr2-mediated bromination workflow to minimize over-bromination byproducts.

Part 4: Safety, Stability & QC

Handling Lachrymators

Phenacyl bromides are potent lachrymators (tear gas).[4]

-

Engineering Controls: Always handle in a fume hood with the sash lowered.

-

Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide nearby. Wash all glassware with this solution before removing it from the hood to neutralize active bromide residues.

Storage & Stability

-

Hydrolytic Instability: The C-Br bond is labile. Moisture will hydrolyze the compound to the

-hydroxy ketone. -

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Store in amber vials to prevent photochemical degradation.

Quality Control (QC)

-

Appearance: Should be a white to off-white crystalline solid. If it turns yellow/brown, it indicates free bromine release or degradation.

-

TLC: Visualize using UV (254 nm). Stain with KMnO

(ketone active).

References

-

PubChem Compound Summary. 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone (Isomer Analog Data). National Library of Medicine. Link

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. (Foundational method for CuBr2 bromination). Link

-

Enamine Store. Building Blocks and Intermediates. (Source for custom synthesis and precursor availability). Link

-

Organic Syntheses. Phenacyl Bromide Preparation Protocols. Coll. Vol. 2, p. 480. (General safety and handling for phenacyl bromides). Link

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis with 3-Fluoro-2-methoxyphenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, specifically tailored for the use of 3-Fluoro-2-methoxyphenacyl bromide as a key starting material. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This protocol offers a robust and adaptable methodology for the synthesis of novel 4-(3-fluoro-2-methoxyphenyl)-substituted thiazoles, which are valuable scaffolds in drug discovery programs.

Introduction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole rings.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3][4][5] This method is widely employed due to its generally high yields, operational simplicity, and the ready availability of starting materials.[4] The resulting thiazole core is a common motif in numerous FDA-approved drugs and biologically active compounds.

The use of substituted phenacyl bromides, such as 3-Fluoro-2-methoxyphenacyl bromide, allows for the introduction of specific functionalities onto the thiazole ring, enabling the exploration of structure-activity relationships in drug development. The fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Reaction Mechanism and Rationale

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide in an SN2 reaction.[4][6] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[4][5]

dot graph Hantzsch_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="3-Fluoro-2-methoxyphenacyl bromide + Thioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2 [label="SN2 Attack", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Thioester Intermediate"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Thiazoline Intermediate"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-(3-Fluoro-2-methoxyphenyl)thiazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> SN2; SN2 -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; } caption: "Mechanism of the Hantzsch Thiazole Synthesis."

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for the success of the Hantzsch synthesis. Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and facilitate the reaction.[7] The reaction is often performed under reflux to provide the necessary activation energy for the condensation and dehydration steps.[8]

The order of addition of reagents is generally not critical, but for consistency, it is recommended to dissolve the α-haloketone and thioamide in the solvent before heating. The stoichiometry of the reactants can influence the yield and purity of the product. An excess of the thioamide is sometimes used to ensure complete conversion of the α-haloketone.

Materials and Methods

Materials

-

-

CAS Number: Not available. For the related compound 3-Fluoro-4-methoxyphenacyl bromide: 350-27-6.[9]

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 247.06 g/mol (calculated)

-

Appearance: Expected to be a solid.

-

Safety Precautions: Assumed to be a lachrymator and corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][10][11]

-

-

Thiourea (or substituted thioamide): Reagent grade.

-

Ethanol (or Methanol): Anhydrous, reagent grade.

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Saturated aqueous solution.

-

Deionized Water

-

Silica Gel: For column chromatography (if required).

-

Appropriate solvents for chromatography: (e.g., hexane, ethyl acetate).

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(3-fluoro-2-methoxyphenyl)thiazole as a representative example. The protocol can be adapted for other thioamides.

dot graph Protocol_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Combine 3-Fluoro-2-methoxyphenacyl bromide\nand Thiourea in Ethanol"]; Reflux [label="Reflux for 2-4 hours"]; TLC [label="Monitor reaction by TLC"]; Cool [label="Cool to room temperature"]; Neutralize [label="Neutralize with NaHCO₃ solution"]; Filter [label="Filter the precipitate"]; Wash [label="Wash with water and cold ethanol"]; Dry [label="Dry the product"]; Purify [label="Recrystallize or perform column chromatography", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterize the final product\n(NMR, IR, MS, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reactants; Reactants -> Reflux; Reflux -> TLC; TLC -> Cool; Cool -> Neutralize; Neutralize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; } caption: "Experimental workflow for Hantzsch thiazole synthesis."

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-2-methoxyphenacyl bromide (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add anhydrous ethanol (approximately 10 mL per gram of the α-haloketone) to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product with deionized water followed by a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). For less crystalline products or to remove persistent impurities, column chromatography on silica gel may be necessary.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

FT-IR: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product characterization.

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC provides a clear indication of the consumption of starting materials and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

-

Precipitation and Washing: The precipitation of the product upon neutralization serves as a preliminary purification step. Thorough washing of the precipitate is crucial to remove soluble impurities.

-

Spectroscopic and Physical Characterization: Comprehensive characterization of the final product by NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired structure. The melting point of a crystalline product serves as a reliable indicator of its purity.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Insufficient heating or reaction time. | Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC.[8][12] |

| Impure starting materials. | Purify the starting materials before use. | |

| Formation of multiple products | Side reactions due to acidic conditions. | Ensure complete neutralization during workup. Running the reaction under slightly basic conditions might be beneficial.[11][13] |

| Overheating or prolonged reaction time. | Optimize reaction temperature and time based on TLC monitoring.[8] | |

| Difficulty in product isolation | Product is soluble in the workup solvent. | If the product does not precipitate, extract it from the aqueous layer with an organic solvent like ethyl acetate. |

| Oily product. | Attempt to induce crystallization by scratching the flask or adding a seed crystal. If this fails, purify by column chromatography. |

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 24, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 24, 2026, from [Link]

-

synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 24, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

-

3-Fluoro-2-methoxybenzyl bromide. (n.d.). ChemSrc. Retrieved February 24, 2026, from [Link]

-

Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. Retrieved February 24, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

B-(3-Fluoro-2-methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

2-Bromo-3'-methoxyacetophenone. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Phenacyl bromide. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 53631-18-8 | 2617-B-03 | MDL MFCD00109756 | 3-Fluorophenacyl bromide | SynQuest Laboratories [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-4-methoxyphenacyl bromide | CAS 157014-35-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 350-27-6 Cas No. | 3-Fluoro-4-methoxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: 3-Fluoro-2-methoxyphenacyl bromide as a Pre-column Derivatization Reagent for the Sensitive Determination of Carboxylic Acids and Phenols by HPLC

Abstract

This application note presents a comprehensive guide to the use of 3-Fluoro-2-methoxyphenacyl bromide as a pre-column derivatization reagent for the analysis of carboxylic acids and phenols using High-Performance Liquid Chromatography (HPLC). The introduction of the 3-fluoro-2-methoxyphenacyl moiety enhances both the ultraviolet (UV) absorbance and fluorescence properties of the analytes, enabling their sensitive detection. This guide provides detailed protocols for derivatization, HPLC method development, and method validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

In many analytical scenarios, target analytes such as carboxylic acids and phenols lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging, especially at low concentrations.[1] Chemical derivatization is a powerful strategy to overcome this limitation by covalently attaching a tag to the analyte that imparts desirable detection characteristics.[1][2] Phenacyl bromides are a well-established class of reagents for the derivatization of carboxylic acids, forming stable esters with strong UV absorbance.

3-Fluoro-2-methoxyphenacyl bromide is a promising reagent in this class. The strategic incorporation of a fluorine atom and a methoxy group onto the phenacyl structure is anticipated to modulate the spectroscopic properties of the resulting derivatives. Fluorination can enhance the fluorescence quantum yield and alter the chromatographic behavior of the derivatives, potentially leading to improved resolution and sensitivity.[3][4] This application note provides a foundational methodology for leveraging these advantages.

The Derivatization Reaction: Mechanism and Optimization

The derivatization of carboxylic acids with 3-Fluoro-2-methoxyphenacyl bromide proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group of the reagent, displacing the bromide ion to form a stable ester.

Caption: Derivatization of a carboxylic acid with 3-Fluoro-2-methoxyphenacyl bromide.

Key parameters for optimizing the derivatization reaction include the choice of solvent, base, reaction temperature, and time. Anhydrous aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are typically preferred to prevent hydrolysis of the reagent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is recommended to facilitate the formation of the carboxylate without competing in the reaction.

Experimental Protocols

Materials and Reagents

-

3-Fluoro-2-methoxyphenacyl bromide (synthesis may be required if not commercially available)

-

Analyte(s) of interest (e.g., a model carboxylic acid like benzoic acid or a phenol)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), HPLC grade

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Protocol for Pre-column Derivatization

This protocol is based on established methods for similar phenacyl bromide reagents and should be optimized for each specific analyte.

-

Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 3-Fluoro-2-methoxyphenacyl bromide in anhydrous acetonitrile.

-

Preparation of Base Solution: Prepare a 10 mg/mL solution of DIPEA in anhydrous acetonitrile.

-

Sample Preparation: Dissolve the carboxylic acid or phenol sample in a suitable solvent (e.g., acetonitrile or DMF) to a known concentration (e.g., 1 mg/mL).

-

Derivatization Reaction:

-

In a 1.5 mL autosampler vial, combine 100 µL of the sample solution, 200 µL of the reagent solution, and 100 µL of the base solution.

-

Cap the vial tightly and vortex briefly to mix.

-

Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

-

Sample Dilution: Dilute the reaction mixture with the initial mobile phase of the HPLC method to an appropriate concentration for injection.

-

Analysis: Inject an aliquot of the diluted solution into the HPLC system.

HPLC Method Development and Optimization

Chromatographic Conditions

The derivatized analytes, being esters, are significantly less polar than the parent carboxylic acids or phenols. Therefore, a reversed-phase HPLC method is appropriate for their separation.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or TFA |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or TFA |

| Gradient | Start with a gradient elution, e.g., 30-90% B over 15 minutes, then optimize. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Detector Settings

UV-Visible Detection: Based on the UV absorbance of analogous phenacyl ester derivatives, a suitable starting wavelength for detection is in the range of 250-270 nm. For method development, it is recommended to acquire the full UV-Vis spectrum of the derivatized analyte using a diode-array detector (DAD) to determine the wavelength of maximum absorbance (λmax).

Fluorescence Detection: The fluorescence properties of the 3-fluoro-2-methoxyphenacyl derivatives are not widely reported. Therefore, the optimal excitation and emission wavelengths must be determined experimentally.

Protocol for Determining Optimal Fluorescence Wavelengths:

-

Prepare a solution of the derivatized analyte in the mobile phase.

-

Using a fluorescence spectrophotometer or a fluorescence detector in scanning mode, acquire the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 450 nm).

-

Identify the excitation wavelength that gives the maximum intensity.

-

Set the excitation to this optimal wavelength and acquire the emission spectrum by scanning a range of emission wavelengths.

-

The wavelength at the peak of the emission spectrum is the optimal emission wavelength.

It is anticipated that the excitation maximum will be in the UV range, and the emission will be at a longer wavelength.

Method Validation

A validated HPLC method ensures reliable and reproducible results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix). | Peak purity analysis, resolution > 2 from adjacent peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80-120% of the target concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |

Expected Results and Discussion

The use of 3-Fluoro-2-methoxyphenacyl bromide as a derivatization reagent is expected to yield derivatives with excellent chromatographic and detection properties. The derivatized analytes should exhibit sharp, symmetrical peaks on a C18 column. The enhanced UV absorbance and fluorescence are anticipated to provide low limits of detection (LOD) and quantitation (LOQ), making this method suitable for trace analysis.

A calibration curve for a model derivatized analyte is expected to be linear over a wide concentration range. The method's accuracy and precision should fall within the acceptable limits defined by the ICH guidelines.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product peak | Incomplete derivatization, degradation of reagent or analyte. | Ensure anhydrous conditions, optimize reaction time and temperature, check the purity of the reagent. |

| Multiple peaks for a single analyte | Presence of side products, incomplete reaction, or degradation of the derivative. | Optimize derivatization conditions, check for analyte stability, adjust mobile phase pH. |

| Poor peak shape (tailing or fronting) | Column overload, secondary interactions with the stationary phase, inappropriate mobile phase. | Dilute the sample, use a different column, adjust mobile phase pH or ionic strength. |

| High background noise in fluorescence detection | Impure solvents or reagents, contaminated flow cell. | Use high-purity solvents, flush the HPLC system and detector flow cell. |

Conclusion

3-Fluoro-2-methoxyphenacyl bromide is a promising derivatization reagent for the sensitive HPLC analysis of carboxylic acids and phenols. The protocols outlined in this application note provide a solid foundation for developing and validating robust analytical methods. The enhanced detection characteristics imparted by the 3-fluoro-2-methoxyphenacyl group are expected to be advantageous for applications in pharmaceutical analysis, environmental monitoring, and other fields requiring the quantification of weakly absorbing or non-fluorescent analytes.

References

-

Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. [Link]

-

Guide to Derivatization Reagents for GC. (n.d.). Bulletin 909A. [Link]

-

Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

-

(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]

-

Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. [Link]

-

Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc.. [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]

Sources